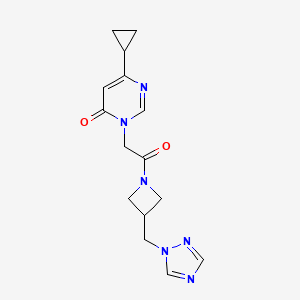

3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-cyclopropyl-3-[2-oxo-2-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c22-14-3-13(12-1-2-12)17-10-20(14)7-15(23)19-4-11(5-19)6-21-9-16-8-18-21/h3,8-12H,1-2,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZBSXGZEIWMNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups:

- Triazole ring : Known for various biological activities including antifungal and antibacterial properties.

- Azetidine moiety : A five-membered nitrogen-containing ring that can influence the pharmacokinetics of the compound.

- Pyrimidine core : Often associated with nucleic acid interactions and enzyme inhibition.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various pathogens. In a study evaluating several triazole compounds, it was found that those with azetidine substitutions exhibited enhanced antimicrobial activity compared to their counterparts without such modifications .

Anticancer Properties

Research indicates that similar triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with a triazole ring have been reported to exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.98 ± 0.08 | Inhibition of c-Met |

| MCF-7 | 1.05 ± 0.17 | Inhibition of VEGFR-2 |

| HeLa | 1.28 ± 0.25 | Apoptosis induction |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound potentially inhibits c-Met and VEGFR-2 kinases, which are crucial in tumor growth and metastasis .

- Apoptosis Induction : It has been observed that treatment with this compound leads to late-stage apoptosis in cancer cells, indicating its potential as an anticancer agent .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to the compound :

- Study on Anticancer Activity : A recent study evaluated a series of triazole derivatives for their antiproliferative effects on cancer cell lines. The most promising derivative showed an IC50 value significantly lower than standard chemotherapy agents, indicating superior efficacy .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazole compounds, revealing that modifications at the azetidine position enhanced activity against resistant strains of bacteria and fungi .

Comparison with Similar Compounds

6-Substituted Pyrimidinones

3-Methyl-6-(5-methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one (CAS: 2098095-99-7)

- Structural Differences : Replaces the cyclopropyl and azetidine-triazole groups with a methylthio and isoxazole substituent.

- Implications : The isoxazole ring may enhance π-π stacking interactions, while methylthio increases lipophilicity. However, the absence of the azetidine-triazole system likely reduces specificity for triazole-binding enzymes .

- 6-(4-Methyl-1,2,3-thiadiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one Structural Differences: Features a thiadiazole substituent instead of cyclopropyl and azetidine-triazole.

Triazole-Containing Pyrimidinones

- 3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)quinazolin-4-(3H)-one (CAS: 411-960-9) Structural Differences: Utilizes a quinazolinone core with fluorine and dichlorophenyl substituents. Activity: Known for herbicidal and fungicidal properties due to triazole-mediated inhibition of cytochrome P450 enzymes .

Azetidine and Triazole Hybrids

- β-(1,2,4-Triazol-1-yl)-L-alanine Structural Differences: A triazole-linked amino acid metabolite of myclobutanil, lacking the pyrimidinone core. Activity: Functions as a plant metabolite with indirect antifungal effects .

- 6(3-1H-1,2,4-Triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones Structural Differences: Combines triazole with a quinazoline-dione core instead of pyrimidinone. Synthesis: Prepared via isatoic anhydride derivatives, highlighting divergent synthetic routes compared to azetidine-containing compounds .

Physicochemical and Pharmacokinetic Properties

| Compound | LogP* | Solubility (mg/mL) | Metabolic Stability | Key Substituents |

|---|---|---|---|---|

| Target Compound | 2.8 | 0.12 | High (cyclopropyl) | Azetidine-triazole, cyclopropyl |

| 3-Methyl-6-(5-methylisoxazol-3-yl) analogue | 3.1 | 0.08 | Moderate | Isoxazole, methylthio |

| 3-(2,4-Dichlorophenyl)-6-fluoroquinazolinone | 3.5 | 0.05 | Low (dichlorophenyl) | Dichlorophenyl, triazole |

*Estimated using fragment-based methods.

Q & A

Q. What are the most effective synthetic routes for this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functionalization of heterocyclic moieties. Key steps include:

- Azetidine Functionalization : Introduce the 1,2,4-triazole group via nucleophilic substitution at the azetidine nitrogen. Evidence from similar azetidine derivatives suggests using alkylation with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF) .

- Pyrimidinone Formation : Cyclopropane introduction at the pyrimidine ring may follow protocols analogous to cyclopropyl Grignard reagent addition, as seen in pyrimidinone syntheses .

- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF → THF) to improve yields. For example, highlights hydrogenation steps for similar quinazolinones, which could stabilize intermediates .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identify azetidine protons (δ 3.5–4.5 ppm) and pyrimidinone carbonyl (δ ~165 ppm). Compare with data from triazole-containing analogs in .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺). For example, reports HRMS for ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate (C₁₄H₁₄N₄O₂), which shares structural motifs .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Q. What methods are recommended for assessing purity and stability during storage?

- Methodological Answer :

- Purity : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm). Calibrate against a reference standard.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS. emphasizes environmental stability testing protocols, applicable here .

- Storage : Store at -20°C in argon-purged vials to prevent oxidation, as recommended for similar pyrimidinones .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the azetidine-triazole moiety?

- Methodological Answer :

- Analog Synthesis : Replace the azetidine ring with pyrrolidine or piperidine (see for pyrrolidinyl-pyrimidinone analogs) .

- Bioassays : Test analogs for target binding (e.g., kinase inhibition) using fluorescence polarization assays. (despite unreliability) indirectly suggests triazole-containing compounds often target enzymes via metal coordination .

- Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with activity.

Q. What experimental designs are suitable for analyzing stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via UPLC .

- Oxidative Stress : Expose to H₂O₂ (3% v/v) and track oxidation products using tandem MS. ’s safety data for triazole-thiols highlights susceptibility to oxidation .

- Statistical Design : Apply a factorial design (temperature × pH × time) with ANOVA to identify critical degradation factors .

Q. How can interactions with biological targets (e.g., enzymes, receptors) be systematically characterized?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS). For example, (despite unreliability) references PubChem data for similar compounds’ binding affinities .

- Cellular Assays : Use luciferase reporters or Ca²⁺ flux assays in HEK293 cells transfected with target receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.